Cas no 865368-30-5 (cyclo(L-Phe-L-N-(Me)Phe-L-Val-L-N-(Me)Phe))

cyclo(L-Phe-L-N-(Me)Phe-L-Val-L-N-(Me)Phe) 化学的及び物理的性質
名前と識別子
-
- cyclo(L-Phe-L-N-(Me)Phe-L-Val-L-N-(Me)Phe)
- hirsutide
- Cyclo(N-methyl-L-phenylalanyl-L-phenylalanyl-N-methyl-L-phenylalanyl-L-valyl)
- HY-129642
- CS-0107132
- AKOS040756179
- CHEBI:210539
- cyclo-(L-NMe-Phe-L-Phe-L-NMe-Phe-L-Val)
- (3S,6S,9S,12S)-3,6,12-tribenzyl-1,7-dimethyl-9-propan-2-yl-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone
- 865368-30-5
- DA-74171
-
- インチ: InChI=1S/C34H40N4O4/c1-23(2)30-34(42)38(4)28(21-25-16-10-6-11-17-25)31(39)35-27(20-24-14-8-5-9-15-24)33(41)37(3)29(32(40)36-30)22-26-18-12-7-13-19-26/h5-19,23,27-30H,20-22H2,1-4H3,(H,35,39)(H,36,40)/t27-,28-,29-,30-/m0/s1
- InChIKey: YJRWOFGXVILYEW-KRCBVYEFSA-N
- ほほえんだ: CC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N1)CC2=CC=CC=C2)C)CC3=CC=CC=C3)CC4=CC=CC=C4)C
計算された属性
- せいみつぶんしりょう: 568.30495577g/mol
- どういたいしつりょう: 568.30495577g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 42
- 回転可能化学結合数: 7
- 複雑さ: 921
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.1
- トポロジー分子極性表面積: 98.8Ų
cyclo(L-Phe-L-N-(Me)Phe-L-Val-L-N-(Me)Phe) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
BioAustralis | BIA-H1635-5 mg |
Hirsutide |
865368-30-5 | >95%byHPLC | 5mg |
$732.00 | 2023-09-04 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci71890-5mg |
Hirsutide |
865368-30-5 | 98% | 5mg |
¥6409.00 | 2022-04-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H912880-1mg |
Hirsutide |
865368-30-5 | 98% | 1mg |
¥3,081.60 | 2022-01-14 | |
1PlusChem | 1P01EQLS-5mg |
cyclo(N-methyl-L-phenylalanyl-L-phenylalanyl-N-methyl-L-phenylalanyl-L-valyl) |
865368-30-5 | ≥95% | 5mg |
$762.00 | 2024-04-21 | |
BioAustralis | BIA-H1635-1mg |
Hirsutide |
865368-30-5 | >95% by HPLC | 1mg |
$230.00 | 2024-07-19 | |
BioAustralis | BIA-H1635-1 mg |
Hirsutide |
865368-30-5 | >95%byHPLC | 1mg |
$209.00 | 2023-09-04 | |
1PlusChem | 1P01EQLS-1mg |
cyclo(N-methyl-L-phenylalanyl-L-phenylalanyl-N-methyl-L-phenylalanyl-L-valyl) |
865368-30-5 | ≥95% | 1mg |
$213.00 | 2024-04-21 | |
A2B Chem LLC | AX66480-1mg |
cyclo(N-methyl-L-phenylalanyl-L-phenylalanyl-N-methyl-L-phenylalanyl-L-valyl) |
865368-30-5 | ≥95% | 1mg |
$144.00 | 2024-04-19 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci71890-1mg |
Hirsutide |
865368-30-5 | 98% | 1mg |
¥2045.00 | 2022-04-26 | |
BioAustralis | BIA-H1635-5mg |
Hirsutide |
865368-30-5 | >95% by HPLC | 5mg |
$805.00 | 2024-07-19 |
cyclo(L-Phe-L-N-(Me)Phe-L-Val-L-N-(Me)Phe) 関連文献
-
Alan J. Cameron,Christopher J. Squire,Ashley Gérenton,Louise A. Stubbing,Paul W. R. Harris,Margaret A. Brimble Org. Biomol. Chem. 2019 17 3902
-
Benjamin K. W. Chung,Christopher J. White,Conor C. G. Scully,Andrei K. Yudin Chem. Sci. 2016 7 6662
-
István Molnár,Donna M. Gibson,Stuart B. Krasnoff Nat. Prod. Rep. 2010 27 1241
cyclo(L-Phe-L-N-(Me)Phe-L-Val-L-N-(Me)Phe)に関する追加情報
Recent Advances in Cyclic Tetrapeptide cyclo(L-Phe-L-N-(Me)Phe-L-Val-L-N-(Me)Phe) (CAS: 865368-30-5) Research
The cyclic tetrapeptide cyclo(L-Phe-L-N-(Me)Phe-L-Val-L-N-(Me)Phe) (CAS: 865368-30-5) has recently gained significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound, characterized by its cyclic structure and N-methylated phenylalanine residues, exhibits enhanced stability and bioavailability compared to linear peptides. Recent studies have explored its role as a modulator of protein-protein interactions (PPIs), particularly in the context of cancer and neurodegenerative diseases.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that cyclo(L-Phe-L-N-(Me)Phe-L-Val-L-N-(Me)Phe) effectively inhibits the interaction between p53 and MDM2, a critical regulatory pathway in cancer. The researchers utilized nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics simulations to elucidate the binding mechanism, revealing that the cyclic conformation of the peptide enhances its affinity for the MDM2 binding pocket. These findings suggest that this compound could serve as a promising scaffold for the development of novel anticancer agents.
In addition to its anticancer potential, recent research has highlighted the neuroprotective properties of cyclo(L-Phe-L-N-(Me)Phe-L-Val-L-N-(Me)Phe). A 2024 study in ACS Chemical Neuroscience reported that this peptide reduces amyloid-beta aggregation in vitro, a key pathological feature of Alzheimer's disease. The study employed fluorescence spectroscopy and transmission electron microscopy (TEM) to demonstrate the peptide's ability to disrupt amyloid fibril formation. These results open new avenues for the development of therapeutic agents targeting neurodegenerative disorders.
From a synthetic chemistry perspective, advances in solid-phase peptide synthesis (SPPS) and cyclization techniques have facilitated the efficient production of cyclo(L-Phe-L-N-(Me)Phe-L-Val-L-N-(Me)Phe). A recent Organic Letters publication (2024) described a novel on-resin cyclization method that significantly improves yield and purity, addressing previous challenges associated with the synthesis of N-methylated cyclic peptides. This methodological breakthrough is expected to accelerate further research and development efforts.
The pharmacokinetic profile of cyclo(L-Phe-L-N-(Me)Phe-L-Val-L-N-(Me)Phe) has also been investigated in recent preclinical studies. Data from a 2023 European Journal of Pharmaceutical Sciences article indicate that the compound exhibits favorable blood-brain barrier permeability and metabolic stability, making it particularly suitable for central nervous system (CNS) applications. These properties, combined with its low cytotoxicity, position this cyclic tetrapeptide as a promising candidate for further drug development.
Looking forward, researchers are exploring the potential of cyclo(L-Phe-L-N-(Me)Phe-L-Val-L-N-(Me)Phe) in other therapeutic areas, including antimicrobial applications and immune modulation. The compound's versatility and unique physicochemical properties continue to make it a valuable subject of study in chemical biology and pharmaceutical research. Future directions may include structure-activity relationship (SAR) studies to optimize its biological activity and the development of derivatives with improved target specificity.
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